molecular formula C4H10N2O B7792968 N-(3-aminopropyl)formamide

N-(3-aminopropyl)formamide

Cat. No. B7792968
M. Wt: 102.14 g/mol
InChI Key: VYPFWPNTHCCMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)formamide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminopropyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium-catalyzed Aminocarbonylation : N-substituted formamides, including N-(3-aminopropyl)formamide, can be used as an amide source in palladium-catalyzed aminocarbonylation of aryl halides. This method is significant as it eliminates the need for toxic carbon monoxide gas, utilizing a Vilsmeier-type intermediate instead (Sawant et al., 2011).

  • Synthesis of N-Formylation of Amines : N-(3-aminopropyl)formamide and other formamides are important intermediates in the synthesis of pharmaceutically important compounds and act as catalysts in certain reactions. Their role is pivotal in the synthesis of Formamidines and peptide synthesis (Bhat et al., 2017).

  • Formamides in Industrial Applications : The paper elaborates on the synthesis of formamides using CO2 and H2, mentioning the challenges in the selective N-formylation of amines containing unsaturated groups. This research is crucial in fine-tuning the process for industrial applications, where formamides like N-(3-aminopropyl)formamide are key intermediates (Liu et al., 2017).

  • Cross-dehydrogenative Coupling : The study highlights the growing research in direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions. This novel approach prepares various carboxamide, carbamate, and urea derivatives, significant in medicinal chemistry and natural product synthesis (He et al., 2020).

  • Biodegradability of Polyesteramides : The synthesis and biodegradation of polyesteramides containing peptide linkages using amino acid residues and compounds like N-(3-aminopropyl)formamide. These polymers have potential applications in agricultural or biomedical fields due to their solubility in various solvents and their biodegradability under enzyme influence (Fan et al., 2000).

  • ZnO as a Catalyst for N-formylation : The study demonstrates the use of ZnO as a catalyst for efficient N-formylation of amines under solvent-free conditions. This method, involving compounds like N-(3-aminopropyl)formamide, is highlighted for its simplicity, high yields, and chemoselectivity (Hosseini‐Sarvari & Sharghi, 2006).

properties

IUPAC Name

N-(3-aminopropyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-2-1-3-6-4-7/h4H,1-3,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPFWPNTHCCMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.